Ethylamine, N-(methoxymethyl)-N-nitroso-
Description
Contextualization within the Broader Class of N-Nitrosamines
Ethylamine, N-(methoxymethyl)-N-nitroso- belongs to the N-nitrosamine family, which is characterized by the N-N=O functional group. These compounds are formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid. The carcinogenicity of N-nitrosamines was first established in the 1950s, and since then, hundreds of these compounds have been identified and studied. mdpi.com They are recognized as powerful carcinogens in a wide variety of animal species, and although direct evidence in humans is limited, they are considered probable human carcinogens. epa.gov
The chemical structure of Ethylamine, N-(methoxymethyl)-N-nitroso- includes an ethyl group and a methoxymethyl group attached to the nitrosated nitrogen atom. This particular substitution pattern is of interest as it is known that the metabolic activation and carcinogenic potency of N-nitrosamines are highly dependent on the nature of the alkyl groups. For instance, the presence of different alkyl groups can influence the site of metabolic hydroxylation, a key step in the activation of these compounds to their ultimate carcinogenic forms.
Metabolic activation of N-nitrosamines is primarily catalyzed by cytochrome P450 enzymes. researchgate.net This process typically involves the hydroxylation of the carbon atom alpha to the nitroso group. The resulting α-hydroxynitrosamine is unstable and decomposes to form an aldehyde and a reactive diazonium ion, which is a potent alkylating agent capable of modifying cellular macromolecules, including DNA. researchgate.netresearchgate.net The specific nature of the alkyl groups in Ethylamine, N-(methoxymethyl)-N-nitroso- would be expected to lead to the formation of both ethylating and methoxymethylating species upon metabolic activation, though specific studies on this compound are not widely available.
Historical Perspectives on Nitrosamine (B1359907) Research Methodologies
The investigation of N-nitrosamines has been intrinsically linked to the development of analytical and toxicological methodologies. Early research in the mid-20th century relied on classical chemical methods for synthesis and characterization, and animal bioassays for the determination of carcinogenic potential. The discovery of the carcinogenicity of N-nitrosodimethylamine (NDMA) in rats by Magee and Barnes in 1956 was a landmark study that spurred decades of research. mdpi.com
The development of gas chromatography (GC) coupled with various detectors, particularly the Thermal Energy Analyzer (TEA), in the 1970s revolutionized the field by providing a highly sensitive and selective method for the detection of volatile nitrosamines in complex matrices such as food, beverages, and biological samples. This allowed for widespread screening of environmental and dietary sources of nitrosamine exposure.
In terms of toxicological assessment, the bacterial reverse mutation assay, commonly known as the Ames test, has been a cornerstone for evaluating the mutagenic potential of chemicals. However, the sensitivity of the standard Ames test for detecting the mutagenicity of some N-nitrosamines has been a subject of debate, leading to the development of modified protocols to improve its predictive value for this class of compounds.
More recent advancements in analytical chemistry, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have further enhanced the ability to detect and quantify a broader range of N-nitrosamines, including non-volatile and thermally labile compounds. These techniques have been crucial in identifying nitrosamine impurities in pharmaceutical products, a significant concern in recent years.
Current Research Paradigms and Theoretical Frameworks for Alkylnitrosamines
Contemporary research on alkylnitrosamines is heavily influenced by our understanding of their mechanisms of metabolic activation and DNA adduction. The prevailing paradigm posits that the carcinogenicity of these compounds is initiated by the metabolic formation of electrophilic species that alkylate DNA. nih.gov The specific DNA adducts formed, their persistence, and the fidelity of their repair are considered key determinants of the carcinogenic outcome.
Quantum mechanical calculations and other computational chemistry methods are increasingly being used to model the decomposition pathways of N-nitrosamines and to predict their reactivity and potential for forming DNA adducts. nih.gov These theoretical studies provide valuable insights into the electronic structure of these molecules and the transition states involved in their metabolic activation, complementing experimental findings.
Structure-activity relationship (SAR) studies continue to be a focus of research, aiming to predict the carcinogenic potency of different N-nitrosamines based on their chemical structure. These studies have revealed that factors such as the length and branching of the alkyl chains, as well as the presence of functional groups, can significantly impact carcinogenicity.
Furthermore, there is a growing interest in understanding the role of DNA repair pathways in mitigating the genotoxic effects of N-nitrosamines. Research in this area is elucidating how cells respond to different types of nitrosamine-induced DNA damage and how deficiencies in these repair mechanisms can increase cancer susceptibility.
Structure
3D Structure
Properties
CAS No. |
61738-04-3 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
N-ethyl-N-(methoxymethyl)nitrous amide |
InChI |
InChI=1S/C4H10N2O2/c1-3-6(5-7)4-8-2/h3-4H2,1-2H3 |
InChI Key |
SRCBMONTDYZTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(COC)N=O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Precursor Studies of N Nitrosomethoxymethyl N Nitrosoethylamine
Chemical Synthesis Routes for Research Applications
The deliberate synthesis of N-nitrosamines in a laboratory setting is crucial for obtaining analytical standards and for conducting toxicological and mechanistic studies. These syntheses are typically performed under controlled conditions to ensure safety and achieve high yields.
The formation of an N-nitrosamine requires an amine source and a nitrosating agent. veeprho.com The most direct and common route to synthesizing stable N-nitrosamines is the nitrosation of secondary amines. wikipedia.orgveeprho.com For Ethylamine, N-(methoxymethyl)-N-nitroso-, the immediate precursor is the secondary amine N-(methoxymethyl)ethylamine. The reaction involves the nucleophilic nitrogen of the secondary amine attacking an electrophilic nitrosating species, such as the nitrosonium ion (NO⁺), leading to the formation of the N-N bond characteristic of nitrosamines. wikipedia.org
The general reaction can be represented as: R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org
In this specific case: (CH₃OCH₂) (CH₃CH₂)NH + NO⁺ → (CH₃OCH₂)(CH₃CH₂)N-NO + H⁺
While secondary amines yield stable N-nitrosamines, primary amines react with nitrosating agents to form unstable primary N-nitrosamines. veeprho.com These intermediates rapidly decompose, typically losing water to form diazonium ions, which can lead to a variety of subsequent products. veeprho.comwikipedia.org Tertiary amines can also undergo nitrosation, but the reaction is generally slower and proceeds through a dealkylative pathway. researchgate.netacs.org
A variety of nitrosating agents can be employed for the laboratory synthesis of N-nitrosamines, each with specific advantages regarding reactivity, stability, and reaction conditions. The choice of agent often depends on the substrate's reactivity and the desired reaction environment.
Common nitrosating agents used in research include:
Nitrous Acid (HNO₂): Typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.orgucalgary.ca This is a classic and widely used method for nitrosating secondary amines.
Dinitrogen Trioxide (N₂O₃): A powerful nitrosating agent formed from the self-association of nitrous acid. researchgate.net It is considered a key active nitrosating species in many reactions involving nitrite. researchgate.net
Nitrosyl Halides (e.g., NOCl): These are highly reactive nitrosating agents that can effectively nitrosate amines. wikipedia.orgresearchgate.net
Alkyl Nitrites (e.g., tert-Butyl Nitrite, TBN): These organic reagents serve as a source of the nitrosonium ion and are effective for N-nitrosation under mild, and even solvent-free, conditions. rsc.orgcardiff.ac.uk This method is advantageous for substrates with acid-sensitive functional groups. rsc.orgresearchgate.net
Nitrosonium Salts (e.g., NO⁺BF₄⁻): These are powerful, pre-formed sources of the nitrosonium ion, offering high reactivity. cardiff.ac.uk
| Nitrosating Agent | Typical Precursors | General Reaction Conditions | Reference |
|---|---|---|---|
| Nitrous Acid (HNO₂) | Sodium Nitrite (NaNO₂) + Strong Acid | Aqueous acidic conditions (low pH) | wikipedia.orgucalgary.ca |
| Dinitrogen Trioxide (N₂O₃) | Generated from Nitrous Acid | Aqueous acidic solutions | researchgate.net |
| Nitrosyl Chloride (NOCl) | Nitrosyl chloride gas or solution | Often used in organic solvents | wikipedia.orgresearchgate.net |
| tert-Butyl Nitrite (TBN) | tert-Butyl Nitrite | Mild, often neutral or solvent-free conditions | rsc.orgcardiff.ac.uk |
| [NO⁺·Crown·H(NO₃)₂⁻] Complex | NO⁺ source with crown ether | Homogeneous, mild conditions in organic solvents like dichloromethane | organic-chemistry.org |
Iii. Metabolic Activation and Biotransformation Research of N Nitrosomethoxymethyl N Nitrosoethylamine
Enzymatic Biotransformation Pathways
The enzymatic conversion of nitrosamines is a crucial first step in their metabolic activation. This process is predominantly carried out by a superfamily of enzymes known as Cytochrome P450s.
The primary and rate-limiting step in the metabolic activation of many nitrosamines is α-hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes. acs.orgchemrxiv.org This process involves the hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group. researchgate.net This enzymatic action transforms the parent nitrosamine (B1359907) into an unstable α-hydroxynitrosamine intermediate. nih.govnih.gov The formation of this intermediate is a critical event, as its subsequent decomposition leads to the generation of highly reactive electrophilic species. acs.orgnih.gov These reactive species are capable of interacting with cellular macromolecules. The α-hydroxylation hypothesis is a widely accepted mechanism for the bioactivation of nitrosamines that possess hydrogens on their alpha carbons. acs.org
The general mechanism for the metabolic activation of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) involves their metabolism by a microsomal enzyme system that necessitates NADPH and oxygen. nih.gov This process results in an unstable product that decomposes to form a reactive alkylating species. nih.gov For instance, the bioactivation of NDMA to reactive intermediates is mainly catalyzed by P450 2E1 in human liver microsomes. nih.gov The oxidation of the methyl group, known as α-methyl hydroxylation, is a key step. nih.gov Similarly, the metabolic activation of NDEA is principally catalyzed by P450 2E1 and P450 2A6. nih.govnih.gov
Extensive research has focused on identifying the specific Cytochrome P450 isoforms responsible for nitrosamine metabolism. Among these, CYP2E1 has been identified as a key enzyme in the metabolic activation of various nitrosamines, including N-nitrosodimethylamine (NDMA). nih.govcdc.govnih.gov Studies have shown that CYP2E1 is the primary isozyme involved in the demethylation of NDMA in genetically modified human cells. cdc.gov While other CYPs such as 1A2, 2A6, 2C8, 2C9, 2D6, and 3A4 can also metabolize NDMA, CYP2E1 is the most efficient catalyst for its α-hydroxylation. cdc.gov
The role of CYP2E1 extends to other nitrosamines as well. It is the most active P450 species known in the metabolism of N-nitrosoethylmethylamine. nih.gov In the case of N-nitrosodiethylamine (NDEA), both CYP2E1 and CYP2A6 are major catalysts for its metabolic activation in human liver microsomes. nih.govnih.gov Research using specific antibodies against Cyp2e-1 has demonstrated its significant role in NDMA dealkylation, while antibodies against Cyp2a-5 (the mouse equivalent of human CYP2A6) have shown a greater inhibitory effect on NDEA dealkylation. nih.gov This suggests that while there is some overlap, different nitrosamines may be preferentially metabolized by different P450 isozymes. nih.gov The levels of these enzymes can vary significantly among individuals, which may contribute to interindividual differences in nitrosamine metabolism. nih.govdundee.ac.uk
Table 1: Key Cytochrome P450 Isoforms in Nitrosamine Metabolism
| P450 Isoform | Substrate(s) | Primary Metabolic Role |
| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosoethylmethylamine | Major enzyme for α-hydroxylation and metabolic activation. nih.govcdc.govnih.gov |
| CYP2A6 | N-nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | Significant contributor to the metabolic activation of NDEA and NNK. nih.govnih.gov |
| CYP2B1 | N-nitrosobutylmethylamine | Efficiently oxidizes both methyl and butyl groups. nih.gov |
| P450 2As (rat, mouse, human) | N'-Nitrosonornicotine (NNN), N-nitrosopiperidine (NPIP), N-nitrosopyrrolidine (NPYR) | Catalyze α-hydroxylation with varying efficiencies. nih.gov |
Following α-hydroxylation by Cytochrome P450 enzymes, the resulting α-hydroxynitrosamine is chemically unstable and undergoes spontaneous decomposition. nih.gov This decomposition leads to the formation of a carbinolamine species, which in turn breaks down to yield an aldehyde and a diazohydroxide intermediate. researchgate.net The diazohydroxide is also unstable and can lead to the formation of a highly reactive diazonium ion. nih.gov It is these ultimate electrophilic intermediates that are responsible for the subsequent interactions with cellular components. This reaction sequence, initiated by the formation of the α-hydroxynitrosamine, provides evidence for the generation of carbonium ions. nih.gov
Non-Enzymatic Degradation and Transformation Studies
In addition to enzymatic metabolism, nitrosamines can undergo degradation through non-enzymatic processes, such as hydrolysis and photolysis.
The hydrolytic stability of nitrosamines can vary depending on the specific compound and the conditions of the model system. Generally, dialkylnitrosamines are considered to be remarkably stable compounds. However, under certain conditions, they can undergo hydrolytic decomposition. For instance, even in a pH range of 4-10, a hydrolytic pathway can occur, although the rate is significantly slower at a higher pH.
Photolytic degradation has been investigated as a method for the decomposition of nitrosamines. nih.gov Under controlled laboratory conditions, irradiation with ultraviolet (UV) light can lead to the breakdown of these compounds. nih.govoup.com The efficiency of photolytic degradation is dependent on factors such as the pH of the solution. oak.go.kr For example, under weakly acidic conditions (pH 4 to 0), efficient photodecomposition of nitrosamines occurs. oup.com The photolysis of nitrosamines can proceed through different pathways, including the homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide, or the heterolytic photocleavage of the N-N bond, which is facilitated by water molecules, to produce dimethylamine (B145610) and nitrous acid. mdpi.com
Research has shown that UV photolysis is an effective method for destroying nitrosamines in aqueous solutions. mdpi.com The process is generally considered a zero-order reaction where the rate is determined by the number of quanta absorbed from the light source. oup.com
Research Findings on "Ethylamine, N-(methoxymethyl)-N-nitroso-" Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive search of scholarly and scientific databases has revealed a lack of available research specifically detailing the metabolic activation and biotransformation of the chemical compound "Ethylamine, N-(methoxymethyl)-N-nitroso-".
The investigation sought to uncover detailed research findings and data suitable for inclusion in an authoritative article, adhering to a strict outline focused on:
In Vitro Metabolic Modeling Systems and Methodologies
Application of Liver Microsomal Preparations in Biotransformation Studies
While extensive research exists on the metabolism of other N-nitroso compounds, the explicit and sole focus on "Ethylamine, N-(methoxymethyl)-N-nitroso-" as mandated by the instructions means that general findings from related compounds cannot be substituted.
Therefore, the generation of a scientifically accurate and appropriately sourced article on this specific topic is not possible until research on "Ethylamine, N-(methoxymethyl)-N-nitroso-" becomes publicly available.
Iv. Molecular Mechanisms of Interaction of N Nitrosomethoxymethyl N Nitrosoethylamine
Nucleic Acid Adduct Formation Research
The genotoxicity of many N-nitrosamines is primarily attributed to their capacity to form covalent adducts with DNA and RNA. This process of alkylation alters the structure of the nucleic acids, which can lead to errors during replication and transcription if not properly repaired.
N-nitrosamines are pro-carcinogens that require metabolic activation, typically via cytochrome P450 (CYP) monooxygenases, to exert their alkylating effects. nih.govmdpi.com This enzymatic process, often an α-hydroxylation, transforms the parent compound into unstable intermediates that spontaneously decompose to yield highly reactive alkyl-diazonium ions. nih.gov These electrophilic ions then react with nucleophilic centers in DNA and RNA. hesiglobal.orgmdpi.com For a molecule like Ethylamine, N-(methoxymethyl)-N-nitroso-, this bioactivation is expected to produce both methylating and ethylating agents.
Alkylation can occur at multiple positions on the purine (B94841) and pyrimidine (B1678525) bases of nucleic acids. nih.gov Research on related asymmetric nitrosamines provides insight into the potential adducts formed. Studies on N-nitrosomethylethylamine (NMEA), for instance, demonstrate its capacity to both methylate and ethylate hepatic DNA in rats. nih.gov
The sites of alkylation include:
Guanine (B1146940): N-3, N-7, and O⁶ positions nih.gov
Adenine: N-1, N-3, and N-7 positions nih.gov
Cytosine: N-3 and O² positions nih.gov
Thymine (B56734): N-3, O², and O⁴ positions nih.gov
The phosphate (B84403) groups of the DNA backbone nih.gov
The proportion and distribution of these adducts depend on the specific alkylating agent generated. nih.gov Quantitative analysis of a closely related compound, N-nitrosomethylethylamine (NMEA), in rat liver DNA provides a comparative model for the potential adduct formation by Ethylamine, N-(methoxymethyl)-N-nitroso-.
| Compound | Adduct Type | Adduct | Level (μmol/mol guanine) | Reference |
|---|---|---|---|---|
| N-Nitrosomethylethylamine (NMEA) | Methylation | O⁶-methylguanine | 170 | nih.gov |
| Ethylation | O⁶-ethylguanine | 5.9 | nih.gov |
Among the various DNA lesions produced by N-nitrosamines, alkylation at the oxygen atoms of the bases is considered particularly critical for mutagenesis and the initiation of carcinogenesis. nih.gov The formation of O⁶-alkylguanine adducts, such as O⁶-methylguanine (O⁶-MeG) and O⁶-ethylguanine (O⁶-EtG), is of significant concern due to their miscoding properties. During DNA replication, O⁶-MeG can incorrectly pair with thymine instead of cytosine, leading to G:C to A:T transition mutations. nih.gov
The persistence of O⁶-alkylguanine in the DNA of a specific tissue is strongly correlated with the likelihood of tumor induction in that organ. nih.gov Tissues with a lower capacity to repair and remove this adduct often exhibit higher susceptibility to the carcinogenic effects of N-nitrosamines. nih.gov
Based on studies with analogous compounds, Ethylamine, N-(methoxymethyl)-N-nitroso- is expected to form a spectrum of adducts. The most abundant lesions typically formed by simple methylating nitrosamines like N-nitrosodimethylamine (NDMA) are N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O⁶-methylguanine (O⁶-MeG). nih.govmdpi.com
| Adduct | Full Name | Significance | Parent Compound Example | Reference |
|---|---|---|---|---|
| O⁶-MeG | O⁶-methylguanine | Highly mutagenic, causes G:C to A:T transitions. | NDMA, NMEA | nih.govnih.govnih.gov |
| O⁶-EtG | O⁶-ethylguanine | Mutagenic, implicated in carcinogenesis. | NDEA, NMEA | nih.govnih.gov |
| N7-MeG | N7-methylguanine | Most abundant methyl adduct, but less mutagenic than O⁶-MeG. | NDMA | nih.gov |
| N3-MeA | N3-methyladenine | Cytotoxic lesion, repaired by BER. | NDMA | nih.gov |
| O⁴-EtT | O⁴-ethylthymidine | Persistent adduct, poorly repaired by AGT. | NDEA | nih.gov |
Understanding the cellular response to DNA alkylation requires robust methodologies for studying the kinetics and mechanisms of DNA repair. The rate of disappearance of specific adducts from DNA in vivo is a key indicator of a tissue's repair capacity. nih.gov
Several analytical techniques are employed to detect and quantify DNA adducts. A common method involves the hydrolysis of DNA to release the adducted bases, followed by separation and quantification using high-performance liquid chromatography (HPLC), often coupled with sensitive fluorescence or mass spectrometry detection. nih.gov
Cells utilize several sophisticated DNA repair pathways to counteract the damage caused by alkylating agents. nih.gov The primary pathways include:
Direct Reversal: The enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT) directly removes the alkyl group from the O⁶ position of guanine and the O⁴ position of thymine, restoring the original base in a single step. nih.govnih.gov O⁶-ethylguanine is a substrate for AGT, whereas O⁴-ethylthymidine is repaired very slowly by this mechanism, leading to its persistence. nih.gov
Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. nih.govnih.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.
Nucleotide Excision Repair (NER): While primarily known for repairing bulky, helix-distorting adducts, NER can also contribute to the removal of certain nitrosamine-induced lesions. nih.gov
Advanced chemical biology approaches are also being developed to investigate these repair processes. For example, synthetic nucleoside analogs can be incorporated into DNA to probe the activity of specific DNA polymerases involved in repair pathways like NER and translesion synthesis (TLS). psu.edu
Protein Alkylation and Modification Studies
The metabolic activation of N-nitrosamines that leads to DNA alkylation can also result in the covalent binding of reactive intermediates to nucleophilic amino acid residues in proteins. creative-proteomics.com This binding is often dependent on the same cytochrome P-450 enzyme systems responsible for generating the alkylating species. nih.govresearchgate.net
Studies on various N-nitroso compounds have demonstrated their ability to bind to proteins in multiple tissues. Research on the N-nitroso derivative of tripelennamine (B1683666) showed that the highest level of in vivo covalent binding occurred in the liver. researchgate.net Similarly, research with N'-nitrosonornicotine (NNN) confirmed NADPH-dependent covalent binding to liver microsomal proteins, a process that could be inhibited by cytochrome P-450 inhibitors. nih.gov This indicates a direct link between metabolic activation and protein adduction. Interestingly, significant protein binding can also occur non-enzymatically. nih.govosti.gov
The kinetics of this binding have been characterized for some compounds. For NNN, the NADPH-dependent binding to rat liver microsomes was found to have an apparent Km of 0.91 mM and a Vmax of 4.7 pmol/min/mg protein. nih.gov This demonstrates that protein adduction is a measurable, enzyme-mediated process.
| Compound | Finding | System/Tissue | Reference |
|---|---|---|---|
| N'-nitrosonornicotine (NNN) | NADPH-dependent covalent binding mediated in part by cytochrome P-450. | Rat Liver Microsomes | nih.gov |
| N-nitroso derivative of tripelennamine (NDT) | Covalent binding was ten times greater than that of the parent drug. | Rat Liver Microsomes | researchgate.net |
| N-nitroso derivative of tripelennamine (NDT) | Highest in vivo binding occurred in the liver (approx. 25 pmol/mg protein). | Rat Tissues (liver, lung, kidney) | researchgate.net |
The covalent modification of proteins by reactive metabolites can have profound effects on their function and, consequently, on cellular homeostasis. Alkylation typically targets nucleophilic amino acid residues such as cysteine and lysine. creative-proteomics.com The addition of an alkyl group can disrupt the protein's three-dimensional structure, which is critical for its biological activity.
Potential consequences of protein alkylation include:
Enzyme Inhibition: If alkylation occurs at or near the active site of an enzyme, it can lead to a partial or complete loss of catalytic activity. This can disrupt metabolic pathways and other essential cellular functions.
Alteration of Protein-Protein Interactions: The modification of residues at interaction interfaces can prevent proteins from forming necessary complexes, thereby disrupting signaling pathways or structural assemblies.
Impaired Structural Integrity: Alkylation of structural proteins can compromise their function, affecting cellular architecture and stability.
Induction of Stress Responses: The accumulation of damaged or misfolded proteins can trigger cellular stress responses, such as the unfolded protein response (UPR), which can ultimately lead to apoptosis if the damage is too severe to be repaired.
Based on the conducted research, there is currently no publicly available scientific literature detailing the inductive effects of Ethylamine, N-(methoxymethyl)-N-nitroso- on cellular signaling pathways in research models.
Extensive searches for this specific compound did not yield any studies investigating its molecular interactions with pathways such as the MAP kinase, PI3K/Akt, or those involved in apoptosis and cell cycle regulation. The available research on N-nitroso compounds focuses on other molecules, such as N-nitrosodimethylamine (NDMA) and N-nitroso-N-ethylurea (NEU), and their established effects on cellular signaling.
Therefore, a detailed analysis, including data tables and specific research findings concerning the molecular mechanisms of interaction for Ethylamine, N-(methoxymethyl)-N-nitroso-, cannot be provided at this time.
No Publicly Available Research Found for "Ethylamine, N-(methoxymethyl)-N-nitroso-"
Following a comprehensive search for scientific literature and data, no specific computational and theoretical chemistry studies were found for the chemical compound "Ethylamine, N-(methoxymethyl)-N-nitroso-". As a result, it is not possible to provide an article that adheres to the requested detailed outline on this particular molecule.
While there is a substantial body of research on the computational analysis of other N-nitrosamine compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), these findings are not directly applicable to the specific molecular structure and properties of "Ethylamine, N-(methoxymethyl)-N-nitroso-". The introduction of a methoxymethyl group significantly alters the electronic and steric characteristics of the molecule, meaning that data from simpler nitrosamines cannot be accurately extrapolated.
The absence of specific research on "Ethylamine, N-(methoxymethyl)-N-nitroso-" prevents a scientifically accurate discussion of its:
Molecular Structure and Reactivity: Without DFT studies, details on bond lengths, bond angles, electronic distribution, and reactivity indices remain undetermined.
Metabolic Activation Pathways: There is no computational modeling of its α-hydroxylation transition states or other bioactivation mechanisms.
Conformational Analysis: Molecular dynamics simulations that would reveal its rotational isomerism and conformational preferences have not been published.
Enzymatic Interactions: There are no available simulations of its interactions with metabolic enzymes.
Predictive Modeling: No QSAR models have been developed that specifically include "Ethylamine, N-(methoxymethyl)-N-nitroso-".
Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the chemical and toxicological properties of this specific N-nitrosamine.
V. Computational and Theoretical Chemistry Studies of N Nitrosomethoxymethyl N Nitrosoethylamine
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling
Development of Models for Reactivity and Interaction Potential
Computational models have become indispensable tools for predicting the reactivity and interaction potential of N-nitrosamines. These models range from statistical structure-activity relationship (SAR) approaches to first-principles quantum chemical methods, each providing unique insights into the molecular properties that govern chemical behavior. nih.govpharmaexcipients.com
A significant focus of these models is to predict a molecule's susceptibility to nitrosation and the subsequent reactivity of the resulting N-nitrosamine. nih.gov For instance, Density Functional Theory (DFT) calculations are employed to explore the electronic and steric effects on the activation energy of N-nitrosation reactions. elifesciences.org Such studies have shown that for many secondary amines, the activation energies for nitrosation are relatively low, suggesting the reaction is likely to occur if the necessary reactants are present. elifesciences.orgresearchgate.net These models compute thermodynamic effects (Gibbs free energies) and kinetic effects (activation barriers) for various reaction steps. nih.gov
Quantum chemical methods are also used to investigate the mechanisms of activation for N-nitrosamines, shedding light on how individual steric and electronic factors influence the formation of reactive carbenium ions, which are the ultimate pro-mutagens. nih.gov These first-principles approaches can stringently calculate the energetics of sequential reaction steps, including α-hydroxylation, proton transfer, and elimination reactions, which are critical for DNA alkylation. nih.gov By studying series of aliphatic and cyclic N-nitrosamines, researchers can identify trends and develop models that have predictive power for untested compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another key approach. These models establish a mathematical relationship between the chemical structure and biological activity. For N-nitrosamines, QSAR models have been developed to predict carcinogenic potency. nih.gov These models often incorporate a combination of quantum mechanical and classical molecular descriptors to classify compounds and predict toxicological endpoints like the TD50 value (the chronic dose rate that would give half of the animals tumors in a standard lifespan). nih.govresearcher.life
| Computational Model Type | Purpose in N-Nitrosamine Studies | Examples of Application |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | Calculates reaction mechanisms, activation energies, and thermodynamic properties. | Modeling metabolic activation pathways (e.g., α-hydroxylation), determining the influence of steric/electronic factors on reactivity. researchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity (e.g., carcinogenicity) based on molecular structure. | Predicting the carcinogenic potency (logTD50) of novel or untested N-nitrosamines. nih.govresearcher.life |
| Statistical and Rule-Based Models | Predicts susceptibility of amines to nitrosation. | Classifying nitrogen centers as likely or unlikely to be nitrosated based on structural features. nih.gov |
Application in Understanding Structure-Metabolism Relationships
Computational models are extensively applied to elucidate the relationship between the chemical structure of an N-nitrosamine and its metabolic activation, a critical step for its carcinogenic activity. nih.gov The metabolic activation of most N-nitrosamines is initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom alpha (α) to the nitroso group. acs.orgacs.org This α-hydroxylation is often the rate-limiting step in the toxification pathway. chemrxiv.orgacs.org
Researchers have developed novel computational methods that use data from the CYP-mediated metabolism of non-nitrosamine compounds to predict the likelihood of α-carbon hydroxylation in N-nitrosamines. nih.govchemrxiv.org This approach helps to overcome the limitations caused by the scarcity of robust animal carcinogenicity data for the vast number of structurally diverse nitrosamines, particularly N-nitrosamine drug substance-related impurities (NDSRIs). nih.govchemrxiv.org By analyzing large datasets, these models can identify hundreds of structural features and quantify their impact on hydroxylation, indicating whether a particular feature promotes or hinders this critical metabolic step. nih.govchemrxiv.org
These computational studies provide valuable insights into the structure-activity relationships (SARs) that govern carcinogenic potential. nih.gov For example, models can confirm and quantify the influence of various structural features, such as the presence of a β-carbonyl group or the stereochemistry of the molecule, on the probability of α-hydroxylation. acs.org While predicting α-hydroxylation potential alone is not sufficient to forecast carcinogenic potency, the identified structural features are crucial for selecting appropriate structural analogues in read-across studies. nih.govacs.org This information assists experts in assessing the risk of untested nitrosamines by considering other factors, like the reactivity of the resulting electrophilic diazonium species. nih.govchemrxiv.org
Quantum chemical calculations further contribute by modeling the entire activation and deactivation pathways. frontiersin.orgnih.gov These models can reveal differences in the free energy profiles between carcinogenic and non-carcinogenic molecules. For instance, for carcinogenic compounds, the intermediate diazonium ions are predicted to react under kinetic control to form stable DNA adducts. frontiersin.orgnih.gov In contrast, non-carcinogenic compounds may yield more stable carbocations that are more likely to react with water (hydrolysis), a detoxification pathway. nih.govfrontiersin.orgnih.gov This detailed mechanistic understanding is vital for a weight-of-evidence approach in the risk assessment of N-nitrosamines. frontiersin.orgnih.gov
| Structural Feature | Influence on Metabolic Activation (α-Hydroxylation) | Computational Approach |
|---|---|---|
| Steric Hindrance near α-Carbon | Generally decreases the rate of α-hydroxylation. | QSAR, DFT. elifesciences.org |
| Electron-Withdrawing Groups | Can decrease the rate of α-hydroxylation and impact subsequent reactions. | DFT, Quantum Chemical Models. elifesciences.orgnih.gov |
| Cyclic vs. Acyclic Structures | Ring conformation and strain can significantly influence hydroxylation probability. | Metabolism Prediction Models, QSAR. acs.org |
| Presence of other Functional Groups (e.g., hydroxyl, carbonyl) | Can create alternative metabolic pathways (detoxification) or modulate the rate of α-hydroxylation. | Metabolism Prediction Models, Quantum Chemical Models. acs.orgfrontiersin.org |
Vi. Advanced Analytical Methodologies for N Nitrosomethoxymethyl N Nitrosoethylamine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of N-nitrosamines from complex mixtures. Various chromatographic techniques, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for trace-level analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile N-nitrosamines. nih.govepa.gov Its high sensitivity and the availability of extensive spectral libraries make it a valuable tool for trace analysis. nih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratios are detected, allowing for identification and quantification.
For the analysis of N-nitrosamines, direct injection into the GC/MS system is a common approach. shimadzu.com The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, which helps to eliminate matrix interferences and ensure reliable detection of target compounds. shimadzu.comedqm.eu This high sensitivity allows for the analysis of nitrosamines over a wide dynamic range, from as low as 0.2 ng/mL to 200 ng/mL. shimadzu.com The precision of GC-MS methods is demonstrated by low relative standard deviations (%RSD), often below 8%, across various concentration levels. shimadzu.com
Table 1: GC-MS/MS Parameters for N-Nitrosamine Analysis
| Parameter | Value/Setting |
|---|---|
| Injection Mode | Splitless |
| Injection Volume | 2 µL |
| Injector Temperature | 250 °C |
| Column Type | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| Quantification Ion (NDMA example) | m/z 74 |
Data derived from a study on the analysis of five nitrosamines using a triple quadrupole GC-MS system. shimadzu.com
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a broad range of N-nitrosamines, including non-volatile and thermally labile compounds that are not amenable to GC analysis. nih.govnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net
Several HPLC methods have been developed for the detection of various N-nitrosamine impurities in different matrices. nih.gov A common approach involves reversed-phase chromatography using C18 columns. researchgate.netglsciences.com The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection can be achieved using various detectors, with mass spectrometry (LC-MS) being particularly powerful for sensitive and selective quantification. nih.govnih.gov Post-column derivatization techniques can also be employed to enhance detection, for instance, by photohydrolyzing the N-nitrosamines to nitrite (B80452), which is then detected colorimetrically. nih.gov The linearity of HPLC methods for N-nitrosamine analysis is typically excellent, with correlation coefficients (r²) often exceeding 0.998. researchgate.netsciex.com
Table 2: HPLC Method Parameters for N-Nitrosamine Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μm |
| Mobile Phase A | 0.1% ammonia (B1221849) and 0.1% formic acid in water |
| Mobile Phase B | 100% methanol |
| Detection | Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization in MRM mode |
Parameters based on a method for the analysis of N-nitroso duloxetine. researchgate.net
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Advances
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. lcms.czrsc.org When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and robust platform for the quantification of N-nitrosamines at trace levels. iqs.eduwaters.com
UPLC-MS/MS methods have been successfully developed for the simultaneous determination of multiple nitrosamines in various samples. iqs.edu These methods often employ reversed-phase columns, such as those with C18 stationary phases, and gradient elution with mobile phases consisting of water and methanol or acetonitrile, often with additives like formic acid. lcms.czwaters.com The use of advanced mass spectrometers, such as hybrid quadrupole-Orbitrap or triple quadrupole instruments, allows for very low limits of detection (LOD), often in the range of nanograms per liter (ng/L). lcms.czrsc.org For example, a UPLC-MS/MS method for N-nitrosodimethylamine (NDMA) in ranitidine (B14927) achieved a limit of quantification (LOQ) of 0.75 ppb. waters.comwaters.com The high resolution and mass accuracy of instruments like the Q-Exactive mass spectrometer enhance selectivity and provide an alternative to traditional GC-MS methods. lcms.czrsc.org
Table 3: UPLC-MS Conditions for N-Nitrosamine Analysis
| Parameter | Condition |
|---|---|
| UPLC System | Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC |
| Column | Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) |
| Mobile Phase A | Water + 0.1% formic acid |
| Mobile Phase B | Methanol + 0.1% formic acid |
| Flow Rate | 500 µL/min |
| Injection Volume | 100 µL |
| Mass Spectrometer | Thermo Scientific™ Q Exactive™ hybrid quadrupole-Orbitrap |
These conditions were used for the analysis of nine N-nitrosamines in water samples. lcms.cz
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and mechanistic investigation of N-nitrosamines. These techniques provide detailed information about the molecular structure, bonding, and electronic transitions of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of molecules. For asymmetrical N-nitrosamines, NMR is particularly useful for observing and analyzing the presence of rotational isomers (rotamers), often referred to as E/Z or cis/trans isomers. acanthusresearch.comnih.gov This isomerism arises from the restricted rotation around the N-N bond, which has significant double-bond character. acanthusresearch.comnih.gov
In the ¹H-NMR spectra of asymmetrical N-nitrosamines, two distinct sets of signals can often be observed, corresponding to the two stable rotamers. researchgate.netnih.gov For instance, the two rotamers of N-nitroso methylethylamine exhibit different chemical shifts for the methylene (B1212753) protons. acanthusresearch.com The relative ratio of these isomers can be determined from the integration of their respective NMR signals. acanthusresearch.com Variable temperature (VT) NMR experiments can provide further insights into the dynamics of the isomeric interconversion. nih.gov ¹³C-NMR spectroscopy also shows distinct signals for the different carbon atoms in each rotamer. nih.gov
Table 4: Example ¹H-NMR Chemical Shifts for N-Nitrosamine Rotamers
| Compound | Isomer | Chemical Shift (δ, ppm) |
|---|---|---|
| N-nitrososarcosine | Major (Z) | 3.79, 4.28 |
| Minor (E) | 3.01, 5.01 | |
| N-nitrosomethylvinylamine | Major (E) | 3.15, 7.89 |
| Minor (Z) | 3.89, 7.58 |
Data from a study on the NMR assignments of asymmetrical N-nitrosamine isomers. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of N-nitrosamines, which is crucial for mechanistic studies.
IR spectroscopy is used to identify the characteristic vibrational frequencies of bonds within a molecule. For N-nitrosamines, the N=O stretching vibration is a key diagnostic band. pw.edu.pl The position of this band can provide insights into the electronic environment of the nitroso group.
UV-Vis spectroscopy probes the electronic transitions within a molecule. N-nitrosamines typically exhibit two characteristic absorption bands. pw.edu.pl A high-intensity band is observed in the UV region (around 230-235 nm), and a lower-intensity band appears at a longer wavelength in the near-UV region (around 345-375 nm). pw.edu.pl The latter is attributed to the n → π* transition of the N=N=O chromophore. pw.edu.pl The study of these absorption bands is important in understanding the photolytic degradation of N-nitrosamines, as the absorption of UV light can lead to the cleavage of the N-N bond. nih.govmtu.edu However, the use of UV-Vis for direct sensing of N-nitrosamines using techniques like metalloporphyrin-based chemosensors can be complicated by impurities and interactions with other functional groups. acs.orgresearchgate.net
Table 5: Typical UV Absorption Maxima for N-Nitrosamines
| Compound | Wavelength (λmax, nm) | Molar Absorptivity (log ε) |
|---|---|---|
| N-Nitrosodimethylamine | 230 | 3.83 |
| 345 | 2.06 | |
| Cyclotrimethylenetrinitrosamine | 233 | 4.14 |
| 374 | 2.23 |
Data from a study on the UV and IR spectra of various nitrosamines. pw.edu.pl
Detection and Quantification of Molecular Adducts
Upon metabolic activation, N-nitrosamines form reactive electrophilic species that can covalently bind to nucleophilic sites in DNA, forming DNA adducts. mdpi.com The detection and quantification of these adducts are fundamental to understanding the mechanisms of genotoxicity and carcinogenesis. nih.gov
Immunoanalytical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive approach for the detection of specific DNA adducts. These assays rely on the high specificity of antibodies that recognize and bind to a particular adduct structure within the DNA.
The principle of a competitive ELISA for DNA adducts involves the target adduct competing with a labeled adduct for a limited number of antibody binding sites. A common application involves developing monoclonal or polyclonal antibodies that are highly specific to an adduct formed by a nitrosamine (B1359907). For instance, a competitive ELISA has been successfully developed and validated to detect the 7-methylguanosine (B147621) adduct formed in DNA exposed to N-Nitrosodimethylamine. nih.gov In a hypothetical application for Ethylamine, N-(methoxymethyl)-N-nitroso-, antibodies would be raised against DNA modified by its reactive metabolites. The sample DNA would be isolated, hydrolyzed, and then incubated with the specific antibody and an enzyme-conjugated version of the adduct. The amount of adduct in the sample is inversely proportional to the signal produced by the enzyme, which can be measured spectrophotometrically.
The sensitivity of these assays can be exceptionally high. For example, in the detection of 7-methylguanosine, modifications to the assay conditions, such as incubation temperature, increased sensitivity by 35 times, achieving a lower limit of detection of 1.58 fmol of the adduct. nih.gov This level of sensitivity makes ELISA a viable tool for biomonitoring studies where adduct levels may be very low. nih.gov
| Parameter | Description | Example Value (for 7-methylguanosine iro) |
|---|---|---|
| Assay Principle | Competitive binding between sample adduct and labeled adduct for a specific antibody. | Competitive ELISA |
| Target Analyte | Specific DNA adduct formed by a nitrosamine. | 7-methylguanosine (imidazole ring-opened) |
| Sensitivity | The lowest concentration of adduct that can be reliably detected. | Lower Limit of Detection (LOD): 1.58 fmol per well |
| 50% Inhibition (IC50) | Concentration of adduct required to inhibit 50% of the antibody binding. | 37 fmol per well (at 4°C) |
| Key Advantage | High throughput, sensitivity, and does not require mass spectrometry equipment. | Reproducible and suitable for routine analysis |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a gold standard for the identification and quantification of DNA adducts due to its exceptional specificity, accuracy, and sensitivity. acs.org Techniques like nanoflow liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) provide robust platforms for analyzing complex biological samples. nih.govacs.org
The general workflow for LC-MS/MS analysis of DNA adducts involves:
Isolation of DNA from cells or tissues.
Enzymatic hydrolysis of DNA into individual nucleosides.
Separation of the modified nucleosides (adducts) from the vast excess of unmodified nucleosides using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.gov
Detection and quantification by a tandem mass spectrometer. The instrument selects the protonated molecule of a specific adduct (precursor ion), fragments it, and then detects a characteristic fragment ion (product ion). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific.
This approach allows for the simultaneous quantification of multiple adducts in a single run. nih.gov For instance, a highly sensitive nLC-nESI-MS/MS method was developed for the concurrent quantification of three different DNA adducts induced by tobacco-specific nitrosamines. acs.org The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. acs.org The limits of quantification (LOQs) achieved by these methods can be in the attomole (amol) range, demonstrating their ultra-high sensitivity. acs.org
| DNA Adduct | Limit of Quantification (LOQ) (amol) | Precision Range (%) | Accuracy Range (%) |
|---|---|---|---|
| O²-POBdT | 6.1 | 4.0–13.7 | 86.2–96.1 |
| O⁴-POBdT | 4.6 | 4.0–13.7 | 86.2–96.1 |
| O⁶-POBdG | 1.8 | 4.0–13.7 | 86.2–96.1 |
Investigation of Rotational Isomerism in Asymmetrical Nitrosamines by Analytical Means
A significant structural feature of asymmetrical nitrosamines, where the two alkyl groups attached to the amine nitrogen are different (R1 ≠ R2), is the phenomenon of rotational isomerism. researchgate.net This arises from the partial double-bond character of the central nitrogen-nitrogen (N-N) bond, which restricts free rotation. acanthusresearch.com This restriction leads to the existence of two distinct and stable rotational isomers, or rotamers, often referred to as E (trans) and Z (cis) isomers. acanthusresearch.comnih.gov Ethylamine, N-(methoxymethyl)-N-nitroso- is an asymmetrical nitrosamine and would be expected to exhibit this property.
The presence of these two forms can be observed with various analytical techniques, which may show two separate signals or peaks for a single compound. acanthusresearch.comnih.govnih.gov The relative ratio of the two rotamers depends on their relative thermodynamic stability. acanthusresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for observing rotamers in solution. The different chemical environments of the protons and carbons in the E and Z isomers result in distinct sets of signals in the NMR spectrum. acanthusresearch.comnih.gov For example, the two rotamers of N-nitroso methylethylamine show different chemical shifts for their methylene protons. acanthusresearch.com Variable temperature (VT) NMR experiments can be used to study the interconversion between the isomers and determine their relative ratios at different temperatures. nih.govnih.gov
Chromatographic Methods (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can often separate the E and Z rotamers, resulting in two distinct peaks in the chromatogram. acanthusresearch.comnih.gov Whether separation occurs depends on the specific nitrosamine structure, the chromatographic conditions (column, mobile/stationary phase, temperature), and the rate of interconversion between the isomers. acanthusresearch.com The observation of two peaks for a single asymmetrical nitrosamine has been reported in the HPLC and UPLC-MS/MS analysis of several compounds. acanthusresearch.comnih.gov This separation is possible because the two rotamers can have different dipole moments and, consequently, different physical and chemical properties that affect their interaction with the stationary and mobile phases. acanthusresearch.com
| Analytical Technique | Principle of Detection | Typical Observation | Example Compound(s) |
|---|---|---|---|
| NMR Spectroscopy | Different chemical environments for nuclei in E/Z isomers lead to distinct chemical shifts. acanthusresearch.comnih.gov | Two distinct sets of signals for a single compound. nih.gov | N-nitroso methylethylamine acanthusresearch.com |
| HPLC / UPLC | Different polarities and interactions of E/Z isomers with stationary/mobile phases. acanthusresearch.com | Two separate chromatographic peaks. acanthusresearch.comnih.gov | Metoprolol N-nitroso, Ramipril N-nitroso acanthusresearch.com |
| Gas Chromatography (GC) | Different volatilities or interactions of E/Z isomers with the stationary phase. nih.gov | Two separate chromatographic peaks. nih.gov | Asymmetrical N-nitrosamines nih.gov |
Vii. Research Models and Experimental Approaches Employing N Nitrosomethoxymethyl N Nitrosoethylamine
In Vitro Cellular and Subcellular Research Models
Specific studies utilizing cell lines to investigate the cellular responses to Ethylamine, N-(methoxymethyl)-N-nitroso- are not described in the available literature.
Information regarding the use of Ethylamine, N-(methoxymethyl)-N-nitroso- in organotypic culture models for metabolic research is not available in the searched scientific literature.
In Vivo Experimental Animal Models for Mechanistic Studies
There is no available research detailing the induction of specific molecular changes in animal tissues as a result of exposure to Ethylamine, N-(methoxymethyl)-N-nitroso-.
Specific studies on the organ-specific molecular interactions and pathways affected by Ethylamine, N-(methoxymethyl)-N-nitroso- in animal models could not be identified in the literature.
Research employing Ethylamine, N-(methoxymethyl)-N-nitroso- to study its impact on biochemical markers in animal models is not present in the available scientific resources.
Methodologies for Studying Endogenous Formation in Complex Biological Systems
The investigation into the endogenous formation of N-nitrosamines, such as Ethylamine, N-(methoxymethyl)-N-nitroso-, is critical for understanding potential human exposure. Endogenous synthesis occurs when precursor amines react with nitrosating agents within the body, primarily in the acidic environment of the stomach and potentially in the intestine through microbial action. nih.gov Research methodologies in this area focus on simulating physiological conditions to study the kinetics and mechanisms of nitrosation and on developing highly sensitive analytical techniques to detect the resulting N-nitroso compounds in complex biological matrices.
In Vitro Simulation Models
To assess the potential for a drug substance or other chemical to form an N-nitrosamine endogenously, researchers employ in vitro models that mimic the human gastrointestinal tract. europa.eu These models allow for the controlled study of formation kinetics under various physiologically relevant conditions. europa.eusemanticscholar.org
A primary model is the use of simulated gastric fluid (SGF), which replicates the acidic and enzymatic environment of the stomach. In a typical experiment to study the formation of Ethylamine, N-(methoxymethyl)-N-nitroso-, its precursor, N-(methoxymethyl)ethylamine, would be incubated in SGF containing a source of nitrite (B80452) (e.g., sodium nitrite). europa.eunih.gov Key parameters such as pH, temperature, precursor concentration, and nitrite concentration are carefully controlled to observe the rate of formation. europa.eu The influence of inhibitors, such as ascorbic acid, or enhancers can also be evaluated in these systems. nih.gov
Similarly, simulated intestinal fluid (SIF) models are used to investigate nitrosation potential in the neutral to slightly alkaline conditions of the intestines. These models may also be augmented with specific microbial strains known to be present in the gut to study the role of microbial enzymes in catalyzing nitrosamine (B1359907) formation. europa.eu
Table 1: Typical Experimental Conditions for In Vitro Endogenous Nitrosation Studies
| Parameter | Condition | Rationale/Relevance |
|---|---|---|
| Biological Matrix | Simulated Gastric Fluid (SGF); Simulated Intestinal Fluid (SIF) | Mimics the primary sites of potential endogenous nitrosation. europa.eu |
| Amine Precursor | N-(methoxymethyl)ethylamine | The secondary amine required for the formation of the target nitrosamine. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Provides the nitroso group for the nitrosation reaction. acs.org |
| pH | 1-3 (SGF), 6.5-7.5 (SIF) | Acidic conditions in the stomach strongly catalyze nitrosation. acs.org Intestinal pH is relevant for microbial-mediated formation. nih.gov |
| Temperature | 37°C | Simulates human body temperature. jove.com |
| Incubation Time | Variable (e.g., 1 to 4 hours) | Allows for the study of formation kinetics over time. jove.com |
Analytical Detection and Quantification
The accurate detection and quantification of newly formed N-nitrosamines in complex biological matrices is a significant analytical challenge due to their typically low concentrations. pmda.go.jp Highly sensitive and selective analytical methods are therefore essential.
The primary techniques employed are based on chromatography coupled with specialized detectors. nih.gov
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This has traditionally been the gold standard for volatile nitrosamine analysis. The TEA detector is highly selective for the N-nitroso functional group, providing excellent sensitivity and minimizing interference from the sample matrix. pmda.go.jpresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the most widely used technique due to its versatility, high sensitivity, and specificity. acs.orgnih.gov It can analyze a broader range of N-nitrosamines, including those that are non-volatile. The use of tandem mass spectrometry (MS/MS) allows for the definitive identification and quantification of the target analyte even in the presence of co-eluting matrix components. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful tool, particularly for volatile N-nitrosamines. High-resolution mass spectrometry can further enhance specificity. pmda.go.jpnih.gov
Sample preparation is a critical step before analysis. It typically involves techniques like liquid-liquid extraction or solid-phase extraction (SPE) to isolate the N-nitrosamines from the biological medium (e.g., simulated gastric fluid, cell culture media) and concentrate them prior to injection into the analytical instrument. rsc.org
Table 2: Analytical Methods for the Detection of N-Nitroso Compounds in Biological Matrices
| Technique | Principle | Advantages | Typical Limits of Quantification (LOQ) |
|---|---|---|---|
| GC-TEA | Separation by GC, followed by pyrolytic cleavage of the N-NO bond and chemiluminescence detection of the resulting nitric oxide (NO). pmda.go.jp | Extremely high selectivity for N-nitroso compounds. pmda.go.jp | Low µg/L (ppb) to ng/L (ppt) range. |
| LC-MS/MS | Separation by LC, followed by ionization (e.g., APCI, ESI) and detection using two mass analyzers for high specificity (MRM mode). rsc.org | High sensitivity and specificity; applicable to a wide range of compounds, including non-volatile ones. acs.orgnih.gov | 0.06–0.3 µg/L range has been reported for some nitrosamines. rsc.org |
| GC-MS(/MS) | Separation by GC, followed by ionization and detection based on the mass-to-charge ratio of the compound and its fragments. nih.gov | Provides structural information for confirmation; high sensitivity, especially with MS/MS. | Low µg/L (ppb) range. |
Viii. Emerging Research Directions and Future Perspectives
Development of Novel Analytical Probes and Tools for Research
The accurate detection and quantification of nitrosamines at trace levels is fundamental to research and risk assessment. While established methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive, future research is focused on developing more rapid, field-deployable, and cost-effective analytical tools.
One promising area is the development of novel biosensors . These devices utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a signal upon binding to the target analyte. For a compound like Ethylamine, N-(methoxymethyl)-N-nitroso-, research could focus on developing specific monoclonal antibodies or engineering enzymes that recognize its unique methoxymethyl functional group, enabling highly selective detection.
Another avenue of research involves colorimetric and fluorescent probes . These are molecules designed to undergo a detectable change in color or fluorescence upon reacting with a nitrosamine (B1359907) or its breakdown products. A recent study detailed a colorimetric assay for NDMA detection that uses a photochemical reaction to nitrosate a naphtholsulfonate indicator, which then complexes with iron to produce a green color. Similar principles could be applied to design probes specific to the structural features of Ethylamine, N-(methoxymethyl)-N-nitroso-. Research in this area aims to create tools for rapid screening without the need for complex laboratory instrumentation.
Furthermore, advancements in specialized detectors for chromatography, such as the Thermal Energy Analyzer (TEA), which is highly selective for the nitroso functional group, continue to be refined for analyzing both volatile and non-volatile nitrosamines, including nitrosamine drug substance-related impurities (NDSRIs).
| Analytical Tool | Principle of Operation | Potential Application for Ethylamine, N-(methoxymethyl)-N-nitroso- | Key Advantages |
|---|---|---|---|
| Biosensors | Biological recognition element (e.g., enzyme, antibody) binds to the target analyte, generating a measurable signal. | Development of specific antibodies or enzymes that recognize the unique structure for high-selectivity detection. | High specificity, potential for real-time monitoring and portability. |
| Colorimetric/Fluorescent Probes | A chemical probe undergoes a visible color or fluorescence change upon reaction with the nitrosamine. | Design of a probe that reacts specifically with the N-(methoxymethyl)-N-nitroso- moiety for rapid visual detection. | Cost-effective, suitable for rapid in-field screening, requires minimal equipment. |
| Advanced Chromatography with Specialized Detectors (e.g., HPLC-TEA) | Separation via liquid chromatography followed by detection with a Thermal Energy Analyzer (TEA) specific to the nitroso group. | Accurate quantification of the non-volatile compound in complex matrices, distinguishing it from other impurities. | High sensitivity and selectivity for nitrosamines, applicable to non-volatile compounds. |
Integration of Omics Technologies in Mechanistic Studies
Understanding the mechanism of action of nitrosamines is crucial for assessing their biological activity. "Omics" technologies, which involve the large-scale study of biological molecules, offer powerful tools for this purpose. The integration of genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to exposure to a compound like Ethylamine, N-(methoxymethyl)-N-nitroso-.
Genomics and Transcriptomics : These technologies can be used to study DNA damage and changes in gene expression following exposure. Nitrosamines are known to be pro-carcinogens that require metabolic activation to form alkylating agents that can react with DNA, forming adducts. Studies could investigate the specific DNA adducts formed by the reactive metabolites of Ethylamine, N-(methoxymethyl)-N-nitroso- and analyze the subsequent activation of DNA repair pathways. Gene expression profiling can identify the upregulation or downregulation of genes involved in metabolism (e.g., cytochrome P450 enzymes), cellular stress, and apoptosis, providing a detailed signature of its biological impact.
Proteomics : This involves the large-scale analysis of proteins. Following exposure, proteomic studies can identify changes in the abundance of proteins involved in metabolic activation, DNA repair, and cell cycle control. This can help confirm the functional consequences of the gene expression changes observed in transcriptomic analyses.
Metabolomics : This is the study of small molecule metabolites within cells and biological systems. Metabolomic profiling can identify the specific metabolic products of Ethylamine, N-(methoxymethyl)-N-nitroso-, helping to elucidate its bioactivation and detoxification pathways. This can reveal the ultimate reactive electrophiles responsible for its biological activity.
By integrating these omics approaches, researchers can build comprehensive models of the molecular pathways perturbed by Ethylamine, N-(methoxymethyl)-N-nitroso-, from initial metabolic activation to DNA damage and cellular response.
| Omics Technology | Area of Investigation | Specific Research Questions for Ethylamine, N-(methoxymethyl)-N-nitroso- |
|---|---|---|
| Genomics/Transcriptomics | DNA damage, gene expression, and DNA repair pathways. | What specific DNA adducts are formed? Which DNA repair genes are activated? Which cytochrome P450 genes are induced for its metabolism? |
| Proteomics | Protein expression changes related to metabolism and cellular stress. | Which metabolic enzymes show increased expression? Are proteins involved in apoptosis or cell cycle arrest altered? |
| Metabolomics | Metabolic activation and detoxification pathways. | What are the primary metabolites of the compound? What is the structure of the ultimate reactive electrophile? |
Advanced Computational Modeling for De Novo Prediction of Nitrosamine Reactivity
Advanced computational modeling provides a powerful in silico approach to predict the reactivity and potential carcinogenicity of nitrosamines without the need for extensive laboratory testing. These methods are particularly valuable for novel or less-studied compounds like Ethylamine, N-(methoxymethyl)-N-nitroso-.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. For nitrosamines, these models can predict carcinogenic potency based on descriptors such as molecular weight, lipophilicity, and quantum mechanical properties. By inputting the structure of Ethylamine, N-(methoxymethyl)-N-nitroso- into a validated QSAR model, its potential for carcinogenicity can be estimated relative to well-characterized nitrosamines.
Quantum mechanical (QM) calculations offer a more fundamental approach by modeling the electronic structure and reactivity of molecules. These calculations can determine the energy barriers for metabolic activation steps, such as the critical α-hydroxylation that initiates the cascade leading to DNA-alkylating species. For Ethylamine, N-(methoxymethyl)-N-nitroso-, QM modeling could predict which α-carbon (on the ethyl or the methoxymethyl group) is more susceptible to enzymatic hydroxylation, thereby predicting the nature of the resulting DNA alkylating agent. This approach can help rationalize structure-activity relationships and improve the accuracy of risk assessments.
Regulatory bodies are increasingly using predictive models, such as the Carcinogenic Potency Categorization Approach (CPCA), which uses structural features to assign nitrosamines to different potency categories. Advanced computational studies on Ethylamine, N-(methoxymethyl)-N-nitroso- would provide the data needed to place it within such risk assessment frameworks.
| Modeling Approach | Methodology | Predicted Parameter for Ethylamine, N-(methoxymethyl)-N-nitroso- |
|---|---|---|
| QSAR Modeling | Correlates chemical structure with biological activity using statistical models and molecular descriptors. | Predicted carcinogenic potency (e.g., TD50 value) based on structural similarity to known carcinogens. |
| Quantum Mechanical (QM) Calculations | Models electronic structure to calculate reaction energies and activation barriers. | Energy barrier for α-hydroxylation at each α-carbon, stability of the resulting carbocation, and predicted reactivity with DNA. |
| Carcinogenic Potency Categorization Approach (CPCA) | Assigns a potency score based on the presence of activating and deactivating structural features. | Categorization into a specific potency class to guide acceptable intake limits. |
Exploration of New Precursor Chemistry and Formation Suppression Strategies in Research Settings
Research into the fundamental chemistry of nitrosamine formation is critical for developing effective mitigation strategies. The formation of Ethylamine, N-(methoxymethyl)-N-nitroso- would require the reaction of its secondary amine precursor, N-(methoxymethyl)ethylamine , with a nitrosating agent (e.g., nitrous acid, dinitrogen trioxide). Future research could investigate novel or less-common pathways to its formation, including the potential role of tertiary amine precursors or degradation pathways of other chemicals that might yield the necessary secondary amine.
A significant area of research is the development of formation suppression strategies . This involves the use of inhibitors or scavengers that compete for the nitrosating agent, preventing it from reacting with the amine precursor. Numerous studies have demonstrated the efficacy of antioxidants in this role.
Ascorbic acid (Vitamin C) : Acts as a highly effective scavenger by rapidly reducing the nitrosating agent to non-nitrosating nitric oxide (NO).
Alpha-tocopherol (Vitamin E) : A lipophilic antioxidant that can inhibit nitrosation, particularly in lipid-based environments.
Other phenolic compounds and amino acids : Molecules like ferulic acid, caffeic acid, glycine, and lysine have also shown potential to inhibit nitrosamine formation.
Research focused on Ethylamine, N-(methoxymethyl)-N-nitroso- could involve kinetic studies to measure its rate of formation under various conditions (e.g., pH, temperature, precursor concentration) and to quantify the inhibitory effects of different scavengers. Additionally, adjusting the pH to neutral or basic conditions can significantly slow the kinetics of nitrosation, representing another key suppression strategy. These studies are essential for developing practical control measures in environments where its precursors may be present.
| Strategy | Mechanism of Action | Example Inhibitor/Condition | Research Focus |
|---|---|---|---|
| Nitrite (B80452) Scavenging | Rapidly reduces the nitrosating agent to a non-reactive species like nitric oxide. | Ascorbic acid, Sodium ascorbate. | Quantifying the reduction in formation of Ethylamine, N-(methoxymethyl)-N-nitroso- in the presence of varying concentrations of the scavenger. |
| Antioxidant Inhibition | Acts as a competing substrate for the nitrosating agent. | Alpha-tocopherol, Ferulic acid, Caffeic acid. | Evaluating inhibitor efficacy in different chemical environments (e.g., aqueous vs. lipid-based). |
| pH Control | Nitrosation reactions are typically much slower under neutral or basic conditions. | Addition of bases like sodium carbonate. | Determining the kinetic profile of formation across a range of pH values to identify optimal conditions for suppression. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Ethylamine, N-(methoxymethyl)-N-nitroso- to minimize by-product formation?
- Methodological Answer : Controlled nitrosation reactions under acidic conditions (e.g., nitrous acid) are commonly employed. Key parameters include temperature (<5°C to prevent thermal decomposition) and stoichiometric control of nitrosating agents. Purity validation via -NMR and HPLC (C18 columns, UV detection at 240 nm) is critical to confirm the absence of nitrosoamine dimers or oxidation by-products .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR (δ 3.5–4.0 ppm for methoxymethyl protons) and -NMR to confirm nitroso group substitution.
- Chromatography : Reverse-phase HPLC with diode-array detection (DAD) for purity assessment.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 133.1) and fragmentation patterns.
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the compound’s stability compared to other N-nitroso derivatives?
- Methodological Answer : Conduct comparative stability studies under varying pH (2–10) and temperature (25–60°C) using HPLC-MS to track degradation products. The methoxymethyl group may reduce hydrolytic instability via electron-donating effects, but this requires validation through kinetic modeling (e.g., Arrhenius plots for half-life determination) .
Q. What experimental designs are suitable for assessing mutagenicity in in vitro models?
- Methodological Answer : Use the Ames test (OECD 471) with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 mix). Dose-response curves (0.1–100 µg/plate) should be analyzed for revertant colony counts, with positive controls (e.g., NaN) to validate assay sensitivity. Statistical significance is determined via two-fold increase over baseline .
Q. How can computational chemistry predict the reactivity of Ethylamine, N-(methoxymethyl)-N-nitroso- in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model nitroso group electrophilicity and potential DNA adduct formation. Solvent effects (e.g., water) are incorporated via the Polarizable Continuum Model (PCM). Compare results with experimental alkylation assays (e.g., guanine adduct detection via -postlabeling).
Data Contradiction & Validation
Q. How to resolve discrepancies in reported mutagenicity data for this compound?
- Methodological Answer : Cross-validate conflicting results by:
- Replicating assays under identical conditions (e.g., S9 batch, bacterial strain genotype).
- Applying orthogonal methods (e.g., Comet assay for DNA damage vs. Ames test).
- Analyzing batch purity via LC-MS to rule out contamination (e.g., trace nitrosamine impurities).
Tables for Key Parameters
| Parameter | Experimental Condition | Analytical Method |
|---|---|---|
| Synthesis Temperature | 0–5°C | Thermocouple monitoring |
| HPLC Retention Time | 6.8 min | C18 column, 0.1% TFA in MeOH |
| Ames Test EC | 12.5 µg/plate | TA98 + S9 metabolic activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
